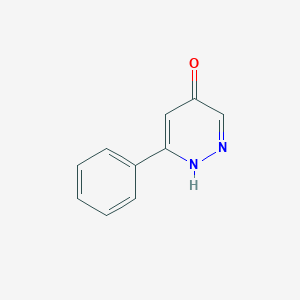
4-Pyridazinol, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridazinol, 6-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a phenyl group at the 6-position and a hydroxyl group at the 4-position makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridazinol, 6-phenyl- can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyridazinol derivative .
Industrial Production Methods: Industrial production of 4-Pyridazinol, 6-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridazinol, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazinol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Pyridazinol, 6-phenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to antiplatelet activity, making it a potential candidate for cardiovascular therapies .
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with similar structural features but lacks the phenyl and hydroxyl groups.
Pyridazinone: Contains a keto group instead of a hydroxyl group at the 4-position.
Phenylpyridazine: Similar structure but without the hydroxyl group at the 4-position.
Uniqueness: 4-Pyridazinol, 6-phenyl- is unique due to the presence of both a phenyl group at the 6-position and a hydroxyl group at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
89868-16-6 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
6-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clé InChI |
CXMJIUWPQALSJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


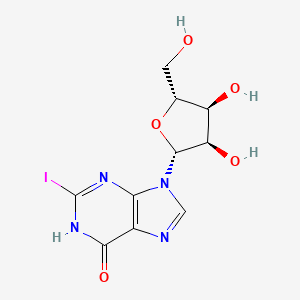

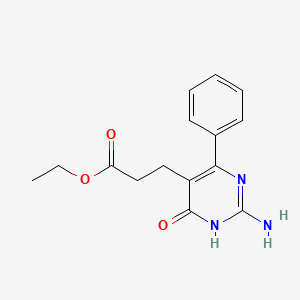
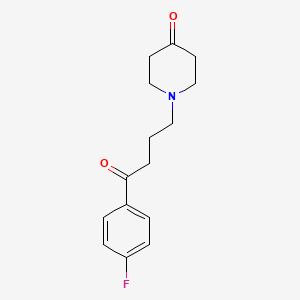
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)


![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)


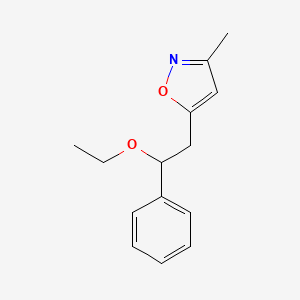
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
